4-Dibenzothiophenamine chemical structure and properties
4-Dibenzothiophenamine chemical structure and properties
An In-depth Technical Guide to 4-Dibenzothiophenamine: Structure, Properties, and Synthetic Strategies
Introduction
4-Dibenzothiophenamine, a heterocyclic aromatic amine, has emerged as a molecule of significant interest for researchers and scientists, particularly those engaged in materials science and drug discovery. Its rigid, planar dibenzothiophene core, coupled with the reactive amine functionality at the 4-position, imparts a unique combination of electronic and chemical properties.[1] This guide provides a comprehensive overview of 4-dibenzothiophenamine, delving into its chemical structure, physicochemical properties, prominent synthetic methodologies, and its burgeoning applications. The insights presented herein are tailored for professionals in chemical research and pharmaceutical development, aiming to provide both fundamental knowledge and practical perspectives on the utility of this versatile compound.
The dibenzothiophene moiety itself is a key structural motif in many biologically active compounds and functional organic materials.[2][3][4] The introduction of an amino group onto this scaffold at the 4-position further enhances its utility, offering a convenient handle for derivatization and molecular engineering. This allows for the fine-tuning of its properties to suit a wide array of applications, from the development of novel organic semiconductors to the synthesis of potential therapeutic agents.[1][5]
Chemical Structure and Physicochemical Properties
The foundational attributes of 4-dibenzothiophenamine are rooted in its molecular structure. A clear understanding of these properties is paramount for its effective application in any synthetic or materials science endeavor.
Molecular Structure
4-Dibenzothiophenamine, with the chemical formula C12H9NS, consists of a central thiophene ring fused to two benzene rings, with an amine group substituted at the C4 position.[1][6] The official IUPAC name for this compound is dibenzo[b,d]thiophen-4-amine.
Physicochemical Data
A summary of the key physicochemical properties of 4-dibenzothiophenamine is provided in the table below. These values are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| CAS Number | 72433-66-0 | [1][7] |
| Molecular Formula | C12H9NS | [1][6] |
| Molecular Weight | 199.27 g/mol | [1][8] |
| IUPAC Name | dibenzo[b,d]thiophen-4-amine | [6] |
| Predicted XlogP | 3.7 | [6] |
Note: Experimental data for properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined empirically for specific batches.
Synthesis and Reactivity
The synthesis of 4-dibenzothiophenamine can be approached through several established synthetic strategies for the formation of carbon-nitrogen bonds on aromatic scaffolds. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Prominent Synthetic Routes
Two of the most powerful and widely employed methods for the synthesis of aryl amines are the Buchwald-Hartwig amination and the Ullmann condensation. These transition metal-catalyzed cross-coupling reactions offer a versatile and efficient means to construct the C-N bond in 4-dibenzothiophenamine.
1. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[9] The synthesis of 4-dibenzothiophenamine via this method would typically involve the reaction of a 4-halodibenzothiophene (e.g., 4-bromodibenzothiophene or 4-iododibenzothiophene) with an ammonia equivalent or a protected amine, followed by deprotection.
Experimental Protocol: Conceptual Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromodibenzothiophene, a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon). Add a source of ammonia, such as benzophenone imine, followed by an anhydrous, deoxygenated solvent like toluene.
-
Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
The causality behind these choices lies in the catalytic cycle of the Buchwald-Hartwig reaction. The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating both the oxidative addition of the aryl halide and the reductive elimination of the final product.[10] The strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active nucleophile.
2. Ullmann Condensation: A classical method for forming C-N bonds, the Ullmann condensation typically employs a copper catalyst.[11][12] While often requiring higher temperatures than palladium-catalyzed reactions, modern advancements with the use of ligands can facilitate the reaction under milder conditions.[13] The synthesis of 4-dibenzothiophenamine via an Ullmann-type reaction would involve coupling a 4-halodibenzothiophene with an amine in the presence of a copper catalyst and a base.
Reactivity
The chemical reactivity of 4-dibenzothiophenamine is dominated by the nucleophilic character of the amino group and the aromatic nature of the dibenzothiophene core. The amine can readily undergo a variety of transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of functional groups.
-
Coupling Reactions: The N-H bond can participate in further cross-coupling reactions to generate more complex structures.
Applications in Drug Development and Materials Science
The unique structural and electronic properties of 4-dibenzothiophenamine and its derivatives make them valuable building blocks in several areas of research and development.
Medicinal Chemistry
The broader class of benzothiophene derivatives has been extensively investigated for their pharmacological activities.[2][3] These compounds have shown a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][4][5][14] The dibenzothiophene scaffold, as a more extended aromatic system, offers a different steric and electronic profile that can be exploited in drug design. The amino group at the 4-position of 4-dibenzothiophenamine provides a crucial attachment point for pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR).
Organic Electronics
A primary application of 4-dibenzothiophenamine is in the synthesis of materials for organic electronics, particularly organic light-emitting diodes (OLEDs).[1] Its derivatives are utilized as:
-
Hole Transport Materials (HTMs): The amine functionality can be readily derivatized to create molecules with appropriate HOMO levels for efficient hole injection and transport from the anode to the emissive layer.
-
Host Materials: In the emissive layer of an OLED, derivatives of 4-dibenzothiophenamine can serve as host materials for phosphorescent or fluorescent dopants, facilitating efficient energy transfer and high quantum yields.
-
Electron Transport Materials (ETMs): Through appropriate molecular design, the electronic properties can be tuned to create materials suitable for electron transport from the cathode.
The rigidity and planarity of the dibenzothiophene core contribute to good charge carrier mobility, a critical parameter for high-performance electronic devices.
Conclusion
4-Dibenzothiophenamine is a versatile and valuable chemical intermediate with a growing number of applications in both medicinal chemistry and materials science. Its synthesis, primarily through modern cross-coupling methodologies like the Buchwald-Hartwig amination, is well-established, providing a reliable supply for further research and development. The unique combination of a rigid, electron-rich dibenzothiophene core and a functionalizable amino group ensures that 4-dibenzothiophenamine will continue to be a molecule of significant interest for the foreseeable future. A thorough understanding of its chemical properties and reactivity is essential for unlocking its full potential in the creation of novel drugs and advanced materials.
References
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- An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017).
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- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.).
- 2-Dibenzothiophenamine | C12H9NS | CID 298442 - PubChem - NIH. (n.d.).
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